2-Deacetoxytaxinine B

Description

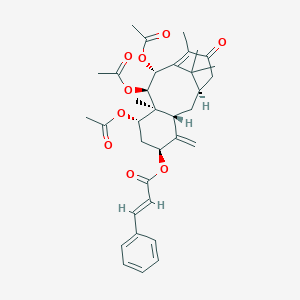

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKIKZFVSBXJQ-QJKHZRRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)CC1=O)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346597 | |

| Record name | 2-Deacetoxytaxinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191547-12-3 | |

| Record name | 2-Deacetoxytaxinine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191547123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deacetoxytaxinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 2-Deacetoxytaxinine B: A Technical Guide to its Discovery and Origins

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the discovery, origin, and characterization of the taxane diterpenoid, 2-Deacetoxytaxinine B.

This guide details the isolation of this natural product from its botanical source, Taxus wallichiana, and presents its physicochemical and spectroscopic properties. The methodologies employed in its structure elucidation are outlined, providing a basis for further investigation and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its identifying characteristics.

| Property | Value |

| Molecular Formula | C₃₅H₄₂O₉ |

| Molecular Weight | 606.7 g/mol |

| CAS Number | 191547-12-3 |

| Melting Point | 240 °C[1] |

| Optical Rotation | [α]D +71.7° (c 0.03, CHCl₃)[2] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Technique | Key Data Points |

| UV (in CHCl₃) | λmax 282, 233 nm[2] |

| IR (KBr) | 3050 (CH), 1746 (C=O), 1625 (C=C), 1400, 1250 (O-C) cm⁻¹[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.73 (2H, dd, J = 8.0, 1.4 Hz, o-ArH), 7.63 (1H, d, J = 16.0 Hz, H-3'), 7.41 (3H, m, ArH), 6.38 (1H, d, J = 16.0 Hz, H-2'), 6.31 (1H, d, J = 10.8 Hz, H-10), 5.92 (1H, d, J = 10.8 Hz, H-9)[2] |

| Mass Spectrometry (EIMS) | Molecular Ion (M⁺): m/z 606; Base Peak: m/z 131 (cinnamoyl ion); Fragment: m/z 458 (M⁺ - cinnamic acid)[1] |

| LC-MS | Precursor Ion ([M+H]⁺): m/z 607 |

Table 2: Spectroscopic Data for this compound

Origin and Discovery

This compound is a naturally occurring taxane derivative that was first isolated from the needles and twigs of the Himalayan Yew, Taxus wallichiana (Zucc.) Pilger (family: Taxaceae).[1][2] This plant species is widely distributed in the Himalayan region and has a history of use in traditional medicine. The discovery of this compound was the result of phytochemical investigation of the plant's constituents.

Experimental Protocols

The following protocols are based on the original literature describing the isolation and characterization of this compound.[1][2]

General Experimental Procedures

-

Melting points were determined using an electrical melting point apparatus and are uncorrected.

-

Optical rotations were measured on a Perkin-Elmer 243 polarimeter.

-

UV spectra were recorded on a Shimadzu UV 160A spectrophotometer.

-

IR spectra were obtained using a Nicolet 50X FTIR spectrometer.

-

¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer at 400 MHz and 100 MHz, respectively, with TMS as the internal reference.

-

HMQC and gradient-selected HMBC experiments were performed on a Bruker AMX-600 spectrometer.

-

EIMS mass spectra (low and high resolution) were recorded on an AEI MS902 spectrometer.

-

Chromatographic separations were carried out using silica gel of various mesh sizes for vacuum liquid chromatography (VLC), flash chromatography, and column chromatography. Precoated TLC plates were used for thin-layer chromatography.

Extraction and Isolation

-

Plant Material: Air-dried and powdered needles and twigs of Taxus wallichiana (900 g) were used.

-

Extraction: The plant material was extracted with methanol (3 x 5 L) by percolation at room temperature.

-

Concentration: The combined methanol extract was concentrated under reduced pressure to yield a viscous greenish-black residue (326 g).

-

Solvent Partitioning: The residue was suspended in water (200 mL) and successively extracted with hexane (3 x 300 mL), ethyl acetate (3 x 300 mL), and chloroform (3 x 300 mL) to yield hexane (22 g), ethyl acetate (4.2 g), and chloroform (8.3 g) fractions.

-

Isolation of this compound: The hexane-soluble fraction was subjected to repeated column chromatography on silica gel to yield β-sitosterol and this compound.

Biosynthetic Origin

This compound, as a taxane diterpenoid, originates from the complex taxane biosynthetic pathway present in Taxus species. This pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, leads to the formation of the core taxane skeleton and its subsequent modifications to produce a diverse array of taxoids.

Biological Activity and Signaling Pathways

While the biological activity of this compound is not as extensively studied as other taxanes like Paclitaxel, preliminary research suggests it possesses antiplatelet activity. However, detailed mechanistic studies and the specific signaling pathways involved have not been fully elucidated. A related compound, 2-deacetoxytaxinine J, has demonstrated anticancer activity against breast cancer cell lines, suggesting that this compound may also have potential in this area, warranting further investigation.

Given the current lack of detailed information on the specific signaling pathways affected by this compound, a diagrammatic representation is not feasible at this time. Further research is required to delineate its mechanism of action.

References

Isolating 2-Deacetoxytaxinine B from Taxus wallichiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of 2-deacetoxytaxinine B, a taxane diterpenoid, from the Himalayan Yew, Taxus wallichiana. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and drug development purposes.

Introduction

Taxus wallichiana, commonly known as the Himalayan Yew, is a significant source of various taxoids, a class of diterpenoids with a taxane skeleton.[1] Among these, this compound is a notable constituent. While much of the research on Taxus species has focused on the potent anticancer agent paclitaxel (Taxol), other taxane derivatives are also of considerable interest for their potential pharmacological activities. This guide focuses specifically on the methodology for isolating this compound, providing a foundation for further research into its chemical properties and biological functions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation of this compound from Taxus wallichiana. This data is crucial for assessing the efficiency of the extraction and purification process.

| Parameter | Value | Reference |

| Plant Material | Air-dried, powdered needles and twigs of Taxus wallichiana | [1] |

| Initial Biomass | 900 g | [1] |

| Extraction Solvent | Methanol (MeOH) | [1] |

| Extraction Volume | 3 x 5 L | [1] |

| Crude Extract Yield | 326 g (greenish black residue) | [1] |

| Physical and Chemical Properties of this compound | ||

| Molecular Formula | C35H42O9 | [2] |

| Molecular Weight | 606.7 g/mol | [2] |

| Melting Point | 240 °C | [1][3] |

| HRMS (m/z) | 606 [M]+ | [1] |

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound based on established laboratory procedures.[1]

Plant Material and Extraction

-

Plant Material Preparation: Air-dried needles and twigs of Taxus wallichiana (900 g) are pulverized into a fine powder to increase the surface area for solvent extraction.[1]

-

Solvent Extraction: The powdered plant material is extracted with methanol (3 x 5 L) at room temperature using the percolation method.[1]

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a viscous, greenish-black residue (326 g).[1]

Fractionation and Chromatographic Purification

-

Solvent Partitioning: The crude methanol extract is partitioned to separate compounds based on their polarity. A hexane-soluble fraction is obtained.[1]

-

Silica Gel Column Chromatography: The hexane-soluble fraction is subjected to repeated column chromatography on silica gel (60-120 mesh).[1]

-

Isolation: Elution from the silica gel column yields β-sitosterol and this compound.[1] Further purification may be achieved through techniques such as preparative Thin Layer Chromatography (TLC).

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound from Taxus wallichiana.

Biological Activity

While this guide focuses on the isolation of this compound, it is worth noting that taxoids, in general, exhibit a range of biological activities. For instance, the related compound 2-deacetoxytaxinine J, also isolated from Taxus species, has demonstrated in vitro anticancer activity against breast cancer cell lines.[4][5] Further investigation into the pharmacological properties of this compound is a promising area for future research.

Conclusion

This technical guide provides a comprehensive overview of the isolation of this compound from Taxus wallichiana. The detailed experimental protocols, summarized quantitative data, and visualized workflow serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein can be adapted and optimized for the efficient isolation of this and other related taxoids for further scientific investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 191547-12-3 [m.chemicalbook.com]

- 4. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and properties of 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine B is a naturally occurring taxoid compound isolated from various species of the yew tree, notably Taxus wallichiana. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a comprehensive summary of its spectral data, a putative experimental protocol for its isolation and purification, and an exploration of its potential mechanism of action as an antiplatelet agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a complex diterpenoid belonging to the taxane family. Its chemical structure is characterized by a tricyclic taxane core.

Chemical Structure:

-

Molecular Formula: C₃₅H₄₂O₉

-

IUPAC Name: [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 606.7 g/mol | [1] |

| Melting Point | 240 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 669.7 ± 55.0 °C | [2] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |

| XLogP3 | 4.7 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information for determining the molecular weight and fragmentation pattern of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

An available LC-MS analysis of this compound provides the following details:

| Parameter | Value |

| Instrument | Micromass Quattro II triple-quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 607 |

The fragmentation of taxoids in MS/MS analysis can be complex due to the polycyclic nature of the core structure. The fragmentation pattern is influenced by the positions of various functional groups.

Biological Activity and Potential Signaling Pathway

This compound has been identified as a potent antiplatelet agent.[2] While the specific molecular mechanism has not been fully elucidated, its activity likely involves interference with key signaling pathways that regulate platelet activation and aggregation.

Platelet activation is a complex process involving multiple signaling pathways that converge on the activation of integrin αIIbβ3, leading to platelet aggregation. Key pathways include the thromboxane A₂ (TXA₂) pathway, the ADP-mediated P2Y₁₂ receptor pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Given that other natural products with antiplatelet activity, such as taxifolin, have been shown to inhibit the PI3K/Akt and MAPK signaling pathways, it is plausible that this compound may exert its effects through a similar mechanism.

Below is a generalized diagram of a platelet activation signaling pathway, indicating potential points of inhibition.

Caption: Generalized platelet activation signaling pathway with potential inhibition points.

Experimental Protocols

Putative Isolation and Purification of this compound from Taxus wallichiana

The following is a generalized protocol based on methods for isolating taxoids from Taxus species. Specific yields and optimal solvent systems for this compound may require further optimization.

Workflow Diagram:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction:

-

Air-dried and powdered leaves of Taxus wallichiana are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated, and the chloroform-soluble fraction, which is likely to contain this compound, is selected for further purification.

-

-

Column Chromatography:

-

The chloroform-soluble fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (Prep-TLC):

-

Fractions containing the compound of interest, as identified by TLC comparison with a standard (if available) or by spectroscopic analysis of pooled fractions, are further purified using preparative TLC.

-

A suitable solvent system (e.g., a mixture of chloroform and methanol) is used to achieve good separation.

-

The band corresponding to this compound is scraped from the plate and the compound is eluted with an appropriate solvent.

-

-

Structure Elucidation:

-

The purity and identity of the isolated compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Conclusion

This compound is a promising natural product with significant antiplatelet activity. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its NMR and mass spectral characteristics, refine its isolation and purification protocols for higher yields, and definitively establish its mechanism of action and specific molecular targets within the platelet activation signaling cascade. Such studies will be crucial for evaluating its potential as a lead compound in the development of novel antithrombotic therapies.

References

Spectroscopic and Mechanistic Insights into 2-Deacetoxytaxinine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Deacetoxytaxinine B, a member of the taxane diterpenoid family of natural products. Taxanes are of significant interest in medicinal chemistry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol). This document summarizes the available mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound, outlines relevant experimental protocols, and discusses its presumed mechanism of action based on the broader understanding of the taxane class.

Spectroscopic Data

The structural elucidation of natural products like this compound relies heavily on spectrometric and spectroscopic techniques. The following tables summarize the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) offers insights into its structural fragments.

Table 1: LC-ESI-QQ Mass Spectrometry Data for this compound [1]

| Property | Value |

| Molecular Formula | C₃₅H₄₂O₉ |

| Molecular Weight | 606.7 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 607 |

| Collision Energy | 25V |

| Major Fragment Ions (m/z) | Relative Abundance (%) |

| 297 | 100 |

| 459 | 72 |

| 357 | 42 |

| 399 | 32 |

| 417 | 31 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for taxane diterpenoids, based on established methodologies for similar compounds.[2][3][4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the analysis of taxanes using a Liquid Chromatography-Tandem Mass Spectrometry system.

Figure 1. A generalized workflow for the LC-MS analysis of taxane compounds.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF). Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common for taxanes.

-

Scan Mode: Full scan for molecular ion identification and product ion scan for fragmentation analysis.

-

Collision Gas: Argon is typically used for collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section describes a general protocol for obtaining ¹H and ¹³C NMR spectra of taxanes.

Figure 2. A standard workflow for NMR analysis of a natural product.

Instrumentation: An NMR spectrometer with a proton frequency of 400 MHz or higher. Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube. Acquisition Parameters:

-

¹H NMR: A standard pulse sequence is used. For quantitative NMR (qNMR), a longer relaxation delay is necessary.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon.

-

2D NMR: A suite of 2D experiments, including COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals.

Mechanism of Action: The Taxane Connection

While specific studies on the signaling pathways directly affected by this compound are limited, its structural similarity to other taxanes provides a strong basis for its presumed mechanism of action. Taxane diterpenoids are well-known for their interaction with the cellular cytoskeleton.[6][7]

The primary molecular target of clinically used taxanes, such as Paclitaxel, is β-tubulin. By binding to β-tubulin within microtubules, taxanes stabilize these structures and prevent their depolymerization.[7][8] This disruption of normal microtubule dynamics is catastrophic for the cell, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately inducing apoptosis (programmed cell death).

Figure 3. The general mechanism of action for taxane diterpenoids.

Given that this compound possesses the core taxane skeleton, it is highly probable that it also exerts its biological effects through the stabilization of microtubules, thereby inhibiting cell division. Further research is warranted to confirm this mechanism and to determine the specific binding affinity and efficacy of this compound in comparison to other taxanes.

References

- 1. This compound | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Taxol and related diterpenoids of Taxus sp.: important acquisitions in the treatment of cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Taxane Derivatives in Yew Trees

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of taxane derivatives, including the renowned anticancer agent paclitaxel (Taxol®), in yew trees (Taxus spp.). The document details the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies, presenting quantitative data in a structured format to facilitate understanding and further research in the fields of metabolic engineering and drug development.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to the Taxane Skeleton

The biosynthesis of taxanes is a complex, multi-step process that originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of yew cells. The pathway can be broadly divided into three key stages: the formation of the taxane core, a series of modifications to this core structure, and the attachment of a side chain to produce bioactive taxanes like paclitaxel[2].

The initial and committed step in taxane biosynthesis is the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP), to form the parent olefin, taxa-4(5),11(12)-diene[3]. This intricate reaction is catalyzed by the enzyme taxadiene synthase (TS)[3]. Following the formation of the taxane skeleton, a series of post-cyclization modifications, primarily hydroxylations and acylations, occur to produce a diverse array of taxane derivatives[2]. A pivotal intermediate in this pathway is baccatin III, which serves as the direct precursor for the semi-synthesis of paclitaxel and docetaxel[4]. The final stage involves the attachment of a C13 side chain, derived from phenylalanine, to the baccatin III core, a critical step for the anticancer activity of paclitaxel[5]. Recent research has led to the elucidation of the complete biosynthetic pathway, including the identification of previously missing enzymes responsible for the final steps of paclitaxel synthesis[4][5].

Key Enzymatic Steps in Taxane Biosynthesis

The biosynthesis of taxanes is orchestrated by a series of specialized enzymes, primarily belonging to the classes of terpene synthases, cytochrome P450 monooxygenases, and acyltransferases.

2.1. Taxadiene Synthase (TXS)

The first committed step in taxol biosynthesis is catalyzed by taxadiene synthase, a class 1 terpene cyclase[3]. It facilitates the complex cyclization of the linear C20 precursor, GGPP, into the tricyclic taxadiene skeleton[3]. The enzyme has been isolated and characterized from various Taxus species, and its corresponding cDNA has been cloned[6].

2.2. Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the taxane core, a series of oxidative modifications are carried out by cytochrome P450-dependent monooxygenases[7]. These enzymes are responsible for the hydroxylation of the taxane ring at various positions, a critical process for the subsequent acylation steps and the ultimate bioactivity of the taxoids. The CYP725A subfamily of P450s has been identified as being particularly important in taxane biosynthesis[8]. The precise sequence and substrate specificity of these hydroxylation events are complex and can lead to a diverse array of taxane structures[2].

2.3. Acyltransferases (ACTs)

The hydroxylated taxane intermediates undergo a series of acylation reactions catalyzed by a group of enzymes known as acyl-CoA-dependent acyltransferases[2]. These enzymes transfer various acyl groups (e.g., acetyl, benzoyl) to the taxane core, contributing to the structural diversity and biological activity of the final products. Key acyltransferases in the paclitaxel pathway include taxadiene-5α-ol-O-acetyltransferase (TAT), taxane-2α-O-benzoyltransferase (TBT), and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)[2].

2.4. Enzymes of the C13 Side Chain Assembly and Attachment

The C13 side chain of paclitaxel is synthesized from L-phenylalanine through a series of enzymatic reactions, with phenylalanine aminomutase (PAM) being a key enzyme[9]. The final steps in paclitaxel biosynthesis involve the attachment of this side chain to the baccatin III core, a reaction catalyzed by baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), followed by the N-benzoylation of the side chain by 3'-N-debenzoyl-2-deoxytaxol-N-benzoyltransferase (DBTNBT)[9].

Regulation of the Taxane Biosynthetic Pathway

The biosynthesis of taxanes is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic. The expression of many of the biosynthetic genes is inducible by various stimuli, most notably by the plant hormone methyl jasmonate (MeJA)[10][11]. Elicitation of Taxus cell cultures with MeJA leads to a significant upregulation of the expression of key pathway genes, including those encoding TXS, CYP450s, and acyltransferases, resulting in enhanced production of paclitaxel and other taxoids[10][12].

Experimental Protocols

4.1. Elicitation of Taxus Cell Suspension Cultures with Methyl Jasmonate

This protocol describes a general method for the elicitation of Taxus cell suspension cultures to enhance taxane production.

-

Cell Culture Maintenance: Maintain Taxus cell suspension cultures in a suitable growth medium, such as Gamborg's B5 medium, under controlled conditions of temperature (e.g., 25°C) and agitation[13].

-

Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. For example, a 100 mM stock solution can be prepared.

-

Elicitation: To a healthy, actively growing cell culture (e.g., 7-14 days after subculture), add the MeJA stock solution to achieve a final concentration typically in the range of 50-200 µM[11][13]. An equivalent volume of ethanol should be added to a control culture.

-

Incubation: Incubate the elicited cultures for a period of 7 to 21 days, with samples taken at various time points for analysis of taxane content and gene expression[10].

-

Harvesting: Harvest the cells by filtration and freeze-dry for subsequent extraction and analysis. The culture medium can also be collected to analyze for secreted taxanes.

4.2. Quantification of Taxanes by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the quantification of paclitaxel and related taxanes in Taxus extracts.

-

Extraction: Extract taxanes from freeze-dried Taxus cells or plant material using a suitable solvent such as methanol or a mixture of methanol and dichloromethane[14]. The extract is then dried and redissolved in the mobile phase for HPLC analysis.

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set at 227 nm[1][15].

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water and acetonitrile[1][15]. The specific gradient profile will depend on the taxanes being separated.

-

Quantification: Identify and quantify the taxanes by comparing their retention times and peak areas with those of authentic standards. A calibration curve should be generated for each taxane to be quantified[1].

Quantitative Data Summary

The following tables summarize quantitative data related to taxane biosynthesis, including metabolite concentrations in Taxus cell cultures and the relative expression of biosynthetic genes upon elicitation.

Table 1: Taxane Production in Elicited Taxus Cell Cultures

| Taxus Species/Cell Line | Elicitor | Paclitaxel (mg/L) | Baccatin III (mg/L) | Cephalomannine (mg/L) | 10-Deacetylbaccatin III (mg/L) | Reference |

| T. cuspidata P991 | 100 µM MeJA | 3.3 | 1.2 | 2.2 | 3.3 | [10] |

| T. globosa | BSO + H₂O₂ | 0.157 | - | 0.334 | 1.662 | [13] |

| T. baccata | Coronatine | ~13.3 (total taxanes) | - | - | - | [16] |

| T. baccata | Coronatine + β-CDs | up to 20 | - | up to 6.7 | - | [16] |

Table 2: Relative Gene Expression in MeJA-Elicited Taxus Cultures

| Gene | Enzyme | Fold Change (Elicited vs. Unelicited) | Taxus Species/Cell Line | Reference |

| GGPPS | Geranylgeranyl Diphosphate Synthase | Up-regulated | T. cuspidata P991 | [10] |

| TXS | Taxadiene Synthase | Up-regulated | T. cuspidata P991 | [10] |

| T5αH | Taxane 5α-hydroxylase | Up-regulated | T. cuspidata P991 | [10] |

| DBAT | 10-deacetylbaccatin III-10-O-acetyltransferase | Up-regulated | T. cuspidata P991 | [10] |

| BAPT | Baccatin III: 3-amino, 3-phenylpropanoyl Transferase | Lower up-regulation | T. cuspidata P991 | [10] |

| DBTNBT | 3′-N-debenzoyl-2-deoxytaxol-N-benzoyltransferase | Lower up-regulation | T. cuspidata P991 | [10] |

| Multiple Genes | - | 1.5 - 160 | Taxus spp. | [12] |

Note: The quantitative data presented are indicative and can vary significantly depending on the specific Taxus species, cell line, culture conditions, and elicitation strategy employed. Researchers should refer to the original publications for detailed experimental conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxoid metabolism: Taxoid 14beta-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.org [static.igem.org]

- 10. Expression profiling of genes involved in paclitaxel biosynthesis for targeted metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of taxane biosynthetic pathway gene expression to observed variability in paclitaxel accumulation in Taxus suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Taxoid: A Technical Guide to 2-Deacetoxytaxinine B in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a critical source of complex diterpenoid alkaloids known as taxanes. While paclitaxel (Taxol®) remains the most celebrated member of this class for its potent anticancer activity, a vast and diverse array of other taxoids are present within these plants. Among these is the lesser-studied 2-deacetoxytaxinine B, a compound that contributes to the rich chemical tapestry of Taxus species. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural abundance, yield, and experimental protocols related to this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Abundance and Yield of this compound

This compound was first reported as a new taxane isolated from the Himalayan Yew, Taxus wallichiana.[1] This discovery highlighted the chemical diversity within this species, which is also a known source of paclitaxel and other significant taxoids.

Despite its discovery, quantitative data on the natural abundance and yield of this compound in various Taxus species, or even within different tissues of Taxus wallichiana, remain largely unpublished in publicly available literature. The focus of most quantitative studies on Taxus constituents has been overwhelmingly on paclitaxel and its immediate precursors due to their direct therapeutic and economic importance.

The table below summarizes the current state of knowledge regarding the quantification of this compound. It underscores a significant knowledge gap and an opportunity for future research in the phytochemical analysis of Taxus species.

| Taxus Species | Plant Part | Method of Quantification | Yield / Natural Abundance (% of dry weight) | Reference |

| Taxus wallichiana | Leaves | Not Reported | Data Not Available | Srestha et al., 1997 |

| Other Taxus Species | Not Applicable | Not Applicable | Data Not Available |

Note: The lack of quantitative data is a major challenge in assessing the potential of this compound as a biomarker or a starting material for semi-synthetic drug development. Further research is critically needed to fill this gap.

Experimental Protocols

While specific protocols for the extraction, isolation, and quantification of this compound are not extensively detailed in the literature, methodologies for the general isolation of taxanes from Taxus species can be adapted. The following protocols are based on established procedures for similar taxoids and the initial isolation of this compound.

Extraction of Crude Taxoid Mixture

This protocol describes a general method for obtaining a crude extract enriched in taxanes from Taxus plant material.

-

Plant Material Preparation:

-

Collect fresh leaves of Taxus wallichiana.

-

Air-dry the leaves in the shade at room temperature for 10-15 days.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

-

Isolation and Purification of this compound

This multi-step chromatographic protocol is designed to isolate this compound from the crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform successive partitioning with n-hexane to remove nonpolar constituents like fats and waxes.

-

Subsequently, partition the aqueous methanol phase with chloroform (CHCl₃) to extract the taxoids.

-

Concentrate the chloroform fraction to dryness to yield a taxoid-enriched fraction.

-

-

Column Chromatography:

-

Subject the taxoid-enriched fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) on silica gel plates using an n-hexane:EtOAc solvent system and visualizing with vanillin-sulfuric acid reagent and heating.

-

Pool the fractions showing similar TLC profiles.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Further purify the fractions containing this compound using pTLC on silica gel plates with an appropriate n-hexane:EtOAc solvent system.

-

Scrape the band corresponding to the desired compound and elute with chloroform or ethyl acetate.

-

Evaporate the solvent to obtain the purified this compound.

-

Quantification of this compound

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is essential for accurate quantification. The following outlines a hypothetical HPLC method based on general taxane analysis.

-

Instrumentation:

-

HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 227 nm (a common wavelength for taxanes).

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of purified this compound in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the dried plant material.

-

Extract with methanol using ultrasonication for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

-

Express the final yield as a percentage of the dry weight of the plant material.

-

Visualizations

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Generalized Taxane Biosynthetic Pathway

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. While the specific steps leading to this compound are not fully elucidated, it originates from the general taxane pathway.

Caption: A simplified overview of the general taxane biosynthetic pathway.

Conclusion

This compound represents one of the many taxoids that contribute to the chemical complexity of Taxus species. While its biological activity and potential applications are yet to be fully explored, this guide provides a foundational understanding for researchers. The significant lack of quantitative data on its natural abundance and yield presents a clear and compelling area for future investigation. The development of robust and validated analytical methods will be paramount in unlocking the full scientific and potential therapeutic value of this enigmatic taxoid.

References

Proposed Experimental Workflow for Cytotoxicity Assessment

A Comprehensive Review of the Preliminary Biological Activity of 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the taxane diterpenoid family, a class of natural products that has yielded clinically significant anticancer agents. Taxanes, originally isolated from plants of the Taxus genus, are known for their unique mechanism of action, primarily involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This technical guide aims to provide an in-depth overview of the preliminary biological activity of this compound, consolidating available data to support further research and development efforts.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₉ | PubChem |

| Molecular Weight | 606.7 g/mol | PubChem |

| CAS Number | 191547-12-3 | PubChem |

Biological Activity

Currently, there is a significant lack of publicly available scientific literature detailing the preliminary biological activity of this compound. Extensive searches of scholarly databases have yielded no specific studies on its cytotoxic effects, mechanism of action, or impact on cellular signaling pathways.

While research on the biological activities of other taxane compounds, such as the closely related 2-deacetoxytaxinine J, has been published, this information cannot be directly extrapolated to this compound due to the subtle yet critical role of molecular structure in determining biological function.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, no established experimental protocols for its evaluation are available. However, based on standard methodologies for assessing the bioactivity of novel taxane compounds, the following experimental workflows are proposed for future investigations.

This workflow outlines the standard steps to determine the cytotoxic potential of this compound against various cancer cell lines.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Proposed Workflow for Investigating Mechanism of Action

This diagram illustrates a potential workflow to elucidate the mechanism by which this compound may exert its biological effects, focusing on common taxane mechanisms.

Potential Therapeutic Applications of 2-Deacetoxytaxinine B and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-Deacetoxytaxinine B, a taxane diterpenoid. Direct research on this compound is limited; therefore, this document leverages compelling data from its close structural analog, 2-deacetoxytaxinine J (2-DAT-J), to infer potential mechanisms and therapeutic avenues. The available evidence strongly suggests that this class of compounds possesses significant anti-cancer properties, warranting further investigation for drug development. This guide provides a comprehensive summary of the existing data, including in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols to facilitate future research.

Introduction

Taxanes represent a critical class of chemotherapeutic agents, with Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being cornerstone treatments for a variety of solid tumors. These drugs function primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus). While its specific biological activities have not been extensively reported, the study of its close analog, 2-deacetoxytaxinine J, provides a strong foundation for exploring its therapeutic potential. This document will focus on the anti-cancer properties of 2-deacetoxytaxinine J as a surrogate to highlight the potential of this compound.

Preclinical Data for 2-Deacetoxytaxinine J

Research on 2-deacetoxytaxinine J, isolated from the bark of the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anti-cancer activity both in vitro and in vivo.

In Vitro Cytotoxicity

2-deacetoxytaxinine J has shown promising cytotoxic effects against human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J

| Cell Line | Cancer Type | Concentration | Effect |

| MCF-7 | Breast Adenocarcinoma | 20 µM | Significant activity |

| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | Significant activity |

| HEK-293 | Normal Human Kidney | Not specified | Studied for comparison |

Data extracted from a study on 2-deacetoxytaxinine J.

In Vivo Anti-Tumor Efficacy

The anti-cancer potential of 2-deacetoxytaxinine J was further evaluated in a preclinical animal model of breast cancer.

Table 2: In Vivo Efficacy of 2-Deacetoxytaxinine J in a DMBA-Induced Mammary Tumor Model

| Animal Model | Virgin female Sprague Dawley rats |

| Tumor Induction | 7,12-Dimethylbenz(a)anthracene (DMBA) |

| Treatment | 2-deacetoxytaxinine J |

| Dosage | 10 mg/kg body weight |

| Administration Route | Oral |

| Duration | 30 days |

| Outcome | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05) |

Data extracted from a study on 2-deacetoxytaxinine J.

Postulated Mechanism of Action

The precise mechanism of action for this compound and its analogs is not yet fully elucidated. However, based on the known pharmacology of other taxanes, a primary mode of action is likely the disruption of microtubule dynamics.

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on 2-deacetoxytaxinine J, which can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of a compound on cancer cell lines.

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Tumor Model

This protocol describes the induction and treatment of mammary tumors in a rat model.

Caption: Workflow for the in vivo DMBA-induced mammary tumor model.

Future Directions and Conclusion

The data from 2-deacetoxytaxinine J strongly suggests that this compound holds significant promise as a potential anti-cancer agent. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing this compound in quantities sufficient for preclinical and clinical studies.

-

In Vitro Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the detailed molecular mechanisms, including its effects on microtubule dynamics, cell cycle progression, and induction of apoptosis.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in various cancer models to determine its therapeutic potential, optimal dosing, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved efficacy and reduced toxicity.

An In-depth Technical Guide to 2-Deacetoxytaxinine B and its Relationship to other Taxanes like Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deacetoxytaxinine B, a naturally occurring taxane derivative, and explores its structural and potential functional relationships with other prominent taxanes, most notably the widely used anticancer drug, Paclitaxel. This document delves into the available scientific data, including chemical properties, biological activities of related compounds, and the general methodologies employed for the isolation and characterization of this class of molecules.

Introduction to Taxanes

Taxanes are a class of diterpenoid compounds originally isolated from plants of the genus Taxus (yew trees).[1] They are characterized by a complex taxane core structure. The discovery of Paclitaxel (Taxol®) and its subsequent success as a potent anticancer agent has spurred extensive research into other taxane derivatives for their potential therapeutic applications.[2] These compounds are of significant interest to the pharmaceutical industry due to their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

This compound: A Profile

This compound is a taxane derivative that has been isolated from the Himalayan yew, Taxus wallichiana.[5] While research on this specific compound is not as extensive as for Paclitaxel, its structural similarity to other biologically active taxanes suggests it may possess noteworthy pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is defined by the IUPAC name: [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate.[6] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₂O₉ | [6] |

| Molecular Weight | 606.7 g/mol | [6] |

| CAS Number | 191547-12-3 | [6] |

Structural Relationship to Paclitaxel

Understanding the structural nuances between different taxanes is crucial for predicting their biological activity. The diagram below illustrates the structural relationship between this compound, its parent compound Taxinine B, and the well-known anticancer drug, Paclitaxel.

Key structural differences between this compound and Paclitaxel include the presence of a complex ester side chain at the C-13 position of Paclitaxel, which is known to be essential for its potent antimicrotubule activity.[7] Additionally, Paclitaxel possesses an oxetane ring, which is absent in this compound. These structural variations are expected to significantly influence their respective biological activities.

Biological Activity and Mechanism of Action

While specific quantitative data on the biological activity of this compound is limited in the current literature, studies on the closely related compound, 2-deacetoxytaxinine J, provide valuable insights.

In Vitro and In Vivo Anticancer Activity of a Related Compound

A study on 2-deacetoxytaxinine J, also isolated from Taxus wallichiana, demonstrated significant anticancer activity.[3] The table below summarizes the key findings.

| Compound | Cell Line | Activity | Concentration | Reference |

| 2-deacetoxytaxinine J | MCF-7 (Breast Cancer) | Significant in vitro activity | 20 µM | [3] |

| 2-deacetoxytaxinine J | MDA-MB-231 (Breast Cancer) | Significant in vitro activity | 10 µM | [3] |

| 2-deacetoxytaxinine J | DMBA-induced mammary tumors in rats | Significant tumor regression | 10 mg/kg (oral, 30 days) | [3] |

Given the structural similarity, it is plausible that this compound exhibits a comparable, albeit likely different, spectrum of biological activity.

General Mechanism of Action of Taxanes

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules.[3][4] This disruption of microtubule dynamics leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[4] This leads to the formation of stable, non-functional microtubule bundles, which in turn causes cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).[3] Furthermore, taxanes have been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, further promoting apoptosis.[5] Aqueous extracts of Taxus wallichiana have also been reported to suppress lung carcinoma through the JAK/STAT3 signaling pathway, suggesting a potential area of investigation for individual taxane compounds.[8]

Experimental Protocols

General Protocol for Isolation and Purification of Taxanes from Taxus wallichiana

The following is a representative protocol for the isolation of taxanes from Taxus species. Specific yields and optimal conditions will vary depending on the target compound and the starting material.

Workflow for Taxane Isolation

-

Extraction: Dried and powdered plant material (e.g., needles, bark) is extracted with a suitable solvent, typically methanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

-

Column Chromatography: The fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents to separate the different taxanes.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

Further Purification: Fractions containing the desired compound are pooled and may require further purification using techniques such as preparative HPLC.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Conclusion and Future Directions

This compound represents an intriguing member of the taxane family. While direct evidence of its biological activity is still emerging, the demonstrated anticancer properties of the closely related 2-deacetoxytaxinine J provide a strong rationale for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines to quantify its cytotoxic potential.

-

Mechanism of Action Studies: Investigating whether this compound acts as a microtubule stabilizer, similar to other taxanes, or if it possesses a novel mechanism of action.

-

Signaling Pathway Analysis: Elucidating the specific cellular signaling pathways modulated by this compound to identify potential therapeutic targets.

-

Semi-synthesis and SAR Studies: Utilizing this compound as a scaffold for the semi-synthesis of novel taxane analogs with improved efficacy and pharmacological profiles.

The exploration of a wider range of taxane derivatives, including this compound, holds promise for the discovery of new and more effective anticancer agents.

References

- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway [frontiersin.org]

- 9. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 2-Deacetoxytaxinine B and Related Taxane Compounds for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive review of the existing literature on this compound and structurally related taxane compounds. Due to the limited specific data on this compound, this review incorporates information on the broader class of taxanes and detailed findings on the closely related compound, 2-deacetoxytaxinine J, to provide a thorough understanding of their potential biological activities and mechanisms of action.

Introduction to this compound and Related Compounds

This compound is a natural taxane diterpenoid that has been identified in Taxus wallichiana[1][2]. Taxanes are a class of compounds first isolated from yew trees (Taxus species) and are renowned for their potent anticancer properties[2]. The most well-known taxane, Paclitaxel (Taxol), is a cornerstone of chemotherapy for various cancers. These compounds share a common taxane core structure, and variations in the substituent groups give rise to a wide array of derivatives with differing biological activities.

While specific biological activity and synthesis data for this compound are not extensively reported in the available literature, the study of related compounds such as 2-deacetoxytaxinine J provides valuable insights into its potential therapeutic applications and structure-activity relationships.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. This information is crucial for its identification, characterization, and potential formulation development.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₉ | PubChem[1] |

| Molecular Weight | 606.7 g/mol | PubChem[1] |

| IUPAC Name | [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | PubChem[1] |

| CAS Number | 191547-12-3 | PubChem[1] |

Biological Activity of Related Compound: 2-Deacetoxytaxinine J

Research on 2-deacetoxytaxinine J, a closely related taxane diterpenoid isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anticancer activity. These findings offer a valuable proxy for understanding the potential of this compound.

In Vitro Cytotoxicity

2-deacetoxytaxinine J has shown considerable cytotoxic effects against human breast cancer cell lines. The table below summarizes the reported in vitro activity.

| Cell Line | Cancer Type | Effective Concentration |

| MCF-7 | Estrogen-responsive breast cancer | 20 µM[3] |

| MDA-MB-231 | Estrogen-independent breast cancer | 10 µM[3] |

In Vivo Antitumor Activity

In vivo studies have further substantiated the anticancer potential of 2-deacetoxytaxinine J.

| Animal Model | Tumor Type | Dosage | Outcome |

| Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight (oral, 30 days) | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05)[3] |

Structure-Activity Relationship (SAR)

Studies on 2-deacetoxytaxinine J and its derivatives have provided insights into the structural features crucial for their anticancer effects. The cinnamoyl group at the C-5 position and the acetyl group at the C-10 position have been identified as essential for its biological activity[3]. This suggests that modifications at these positions could significantly impact the cytotoxicity of related taxanes like this compound.

General Mechanism of Action of Taxanes

While the specific signaling pathways for this compound are not elucidated, the general mechanism of action for the taxane class of compounds is well-established. Taxanes are known as microtubule-stabilizing agents.

This stabilization of microtubules disrupts the normal dynamic instability required for cell division, leading to mitotic arrest and ultimately triggering apoptosis (programmed cell death).

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a standard methodology for assessing the in vitro cytotoxicity of a novel compound, such as the MTT assay used for 2-deacetoxytaxinine J, is provided below as a representative protocol.

Representative Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.

-

Exposure: The cells are incubated with the compound for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours.

-

Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Future Directions

The structural similarity of this compound to other biologically active taxanes, such as 2-deacetoxytaxinine J, suggests that it is a promising candidate for further investigation. Future research should focus on:

-

Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or establishing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation.

-

Biological Screening: Conducting extensive in vitro and in vivo studies to determine its cytotoxic and antitumor activities across a range of cancer types.

-

Mechanism of Action Studies: Investigating its specific molecular targets and effects on cellular signaling pathways to elucidate its mechanism of action.

-

Lead Optimization: Utilizing the structure-activity relationship data to design and synthesize novel analogs with improved potency and pharmacological properties.

References

Preliminary Safety and Toxicity Profile of 2-Deacetoxytaxinine B: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the safety and toxicity profile of 2-Deacetoxytaxinine B, a taxoid compound isolated from Taxus species. Due to the limited availability of direct and comprehensive safety studies, this document synthesizes the currently accessible data, with a primary focus on its identified in vitro biological activity. The core of this guide is the antiplatelet activity of this compound, for which quantitative data is available. This document also outlines the experimental methodology used to determine this activity and proposes a potential signaling pathway based on the observed effects. This information is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a naturally occurring taxane diterpenoid found in various species of yew (Taxus)[1]. While the toxicity of many taxoids, most notably paclitaxel, is well-documented, specific safety and toxicity data for this compound are not extensively available in the public domain. This guide aims to collate and present the preliminary data that has been published, providing a starting point for further investigation into the pharmacological and toxicological properties of this compound.

Quantitative Toxicity Data

Direct toxicological data such as LD50 (median lethal dose) values for this compound are not currently available in published literature. However, in vitro studies have quantified its biological activity, which can be an indicator of potential toxicity and pharmacological effects.

In Vitro Antiplatelet Activity

A key study identified this compound as a potent antiplatelet agent. The compound's inhibitory effects on platelet aggregation induced by arachidonic acid (AA) and U46619 (a thromboxane A2 receptor agonist) were quantified and compared with acetylsalicylic acid (ASA), a well-known antiplatelet drug[1]. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 vs. Arachidonic Acid (µM) | IC50 vs. U46619 (µM) |

| This compound | 16.0 | 35.0 |

| Taxinine | 14.4 | 34.8 |

| Taxinine A | 64.5 | 24.9 |

| Taxinine B | 35.5 | 36.2 |

| Taxacin | 21.9 | 46.9 |

| Taxchinin B | 28.6 | 71.9 |

| Taxol (Paclitaxel) | 48.2 | 68.7 |

| Acetylsalicylic Acid (ASA) | 63.0 | 340 |

Data sourced from Kim SY, et al. Thrombosis Research. 2010.[1]

These data indicate that this compound is a more potent inhibitor of arachidonic acid-induced platelet aggregation than aspirin. All the tested taxane compounds, including this compound, demonstrated significantly stronger inhibition of U46619-induced aggregation compared to aspirin[1].

Experimental Protocols

The following section details the methodology used to determine the antiplatelet activity of this compound.

Antiplatelet Aggregation Assay (Optical Aggregometry)

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human volunteers who have not taken any medication known to affect platelet function for at least two weeks prior to the experiment. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 150 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3.0 x 10^8 platelets/mL) by diluting with PPP.

-

Incubation with Test Compound: Aliquots of the standardized PRP are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 3 minutes) at 37°C in an optical aggregometer.

-

Induction of Platelet Aggregation: Platelet aggregation is initiated by adding an agonist, such as arachidonic acid or U46619, to the PRP samples.

-

Measurement of Aggregation: The change in light transmission through the PRP suspension is continuously monitored for a set duration (e.g., 5-7 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The maximum aggregation percentage is recorded.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage decrease in aggregation compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.

Potential Signaling Pathway of Antiplatelet Action

While the precise molecular mechanism of this compound's antiplatelet activity has not been elucidated, its potent inhibition of aggregation induced by arachidonic acid and the thromboxane A2 (TxA2) mimetic U46619 suggests interference with the TxA2 signaling pathway. The following diagram illustrates a hypothetical pathway based on known mechanisms of antiplatelet agents that target this cascade.

Arachidonic acid is converted to TxA2 by the action of cyclooxygenase-1 (COX-1) and thromboxane synthase. TxA2 then binds to the thromboxane receptor (TP), a G-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and activation of PKC contribute to platelet shape change, granule secretion, and ultimately, platelet aggregation.

Given that this compound inhibits aggregation induced by both arachidonic acid and a TxA2 receptor agonist, it may act at or downstream of the thromboxane receptor.

References

An In-Depth Technical Guide to the Basic Pharmacology of 2-Deacetoxytaxinine J

Disclaimer: This document provides a detailed overview of the pharmacology of 2-Deacetoxytaxinine J . While the initial request specified "2-Deacetoxytaxinine B," a comprehensive literature search revealed a lack of pharmacological data for this specific compound. In contrast, substantial research is available for the structurally related taxane, 2-Deacetoxytaxinine J. Therefore, this guide focuses on the latter, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.

Introduction

2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata L. spp. wallichiana.[1] Taxanes are a class of compounds that have demonstrated significant potential in cancer chemotherapy, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples used in clinical practice. This guide delves into the fundamental pharmacology of 2-Deacetoxytaxinine J, summarizing its biological activities, available quantitative data, and the experimental methodologies used in its investigation.

Biological Activity and Mechanism of Action

2-Deacetoxytaxinine J has exhibited notable anticancer properties, particularly against breast cancer cell lines.[1][2] While the precise mechanism of action for 2-Deacetoxytaxinine J has not been fully elucidated in the available literature, the activity of taxanes is generally attributed to their interaction with microtubules.

General Mechanism of Action for Taxanes: